molecular formula C5H2Br2N2O3 B2887573 2,6-Dibromo-4-nitropyridin-3-ol CAS No. 2140305-51-5

2,6-Dibromo-4-nitropyridin-3-ol

Cat. No. B2887573
M. Wt: 297.89
InChI Key: NVJFMOAXTJMHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Dibromo-4-nitropyridin-3-ol” is a chemical compound with the CAS Number: 2140305-51-5 . It has a molecular weight of 297.89 and its IUPAC name is 2,6-dibromo-4-nitropyridin-3-ol .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of “2,6-Dibromo-4-nitropyridin-3-ol” is represented by the linear formula C5H2Br2N2O3 . The InChI code for this compound is 1S/C5H2Br2N2O3/c6-3-1-2 (9 (11)12)4 (10)5 (7)8-3/h1,10H .


Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dibromo-4-nitropyridin-3-ol” include a molecular weight of 297.89 . The density of this compound is predicted to be 2.377±0.06 g/cm3 . The boiling point is predicted to be 373.2±37.0 °C .

Scientific Research Applications

Directive Influence in Nitration Reactions

Research has demonstrated the unique directive influence of the N-oxide group during the nitration of pyridine derivatives, where nitration of certain pyridine N-oxides yields specific nitro compounds. This property is essential for synthesizing nitro derivatives with precise substituent patterns, critical for further chemical transformations and applications in material science and organic synthesis (Hertog, Ammers, & Schukking, 2010).

Molecular Electronics

Another significant application involves the development of programmable molecular diodes driven by charge-induced conformational changes. Such molecules exhibit rectifying behavior and can function as memory devices or nano-actuators, controlled by an external field. This research opens new avenues in the fabrication of molecular electronic devices and circuits (Derosa, Guda, & Seminario, 2003).

Coordination Polymers and Magnetism

The study of stable and metastable coordination polymers of Ni(NCS)2 with 4-aminopyridine reveals complex structures with fascinating magnetic properties. These materials exhibit ferromagnetic exchange and magnetic ordering, suggesting their potential in magnetic storage devices, sensors, and quantum computing (Neumann et al., 2018).

Molecularly Imprinted Polymers (MIPs)

Research on MIPs for amino acid derivatives using different functional monomers demonstrates the selectivity and binding affinity of these polymers for specific substrates. Such MIPs have applications in selective sensing, separation technologies, and targeted drug delivery systems (Scorrano et al., 2011).

Biodegradation of Nitroaromatic Compounds

Studies on the biodegradation of nitroaromatic compounds by microbial systems show promise for environmental remediation. These compounds, often pollutants from industrial and military activities, can be transformed or degraded by specific bacterial and fungal systems, highlighting a sustainable approach to mitigating environmental pollution (Spain, 2013).

Safety And Hazards

The safety data sheet for “2,6-Dibromo-4-nitropyridin-3-ol” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,6-dibromo-4-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O3/c6-3-1-2(9(11)12)4(10)5(7)8-3/h1,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJFMOAXTJMHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-nitropyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.